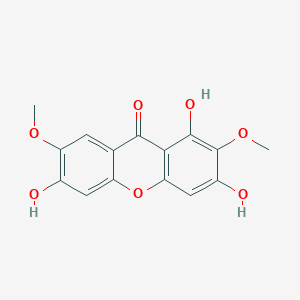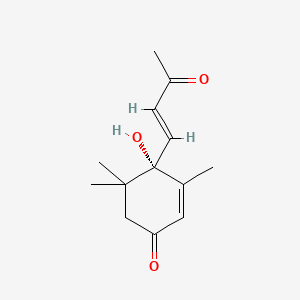
3,4-DHMA (trifluoroacetate salt)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,4-Dihydroxymethamphetamine (3,4-DHMA) is a catecholamine derived from the metabolism of 3,4-methylenedioxymethamphetamine (MDMA) by debrisoquine hydroxylase. DHMA can be subsequently O-methylenated by catechol-O-methyltransferase to produce 4-hydroxy-3-methoxymethamphetamine or be glucuronidated prior to excretion. DHMA, unlike MDMA, is relatively ineffective at stimulating hypothalamic vasopressin or oxytocin release or directing serotonergic neurotoxicity. This product is intended for forensic or research purposes.
Wissenschaftliche Forschungsanwendungen
Catalysis and Synthesis
- Biginelli Reaction Catalysis: Trifluoroacetic acid (TFA), a component of 3,4-DHMA trifluoroacetate salt, is an effective catalyst for the Biginelli reaction. This catalysis enables the synthesis of 3,4-dihydropyrimidin-2(1H)-ones (DHPMs), a class of compounds with various applications, using a one-pot, three-component condensation of β-dicarbonyl compounds, aldehydes, and urea or thio compounds (Mohammadizadeh & Firoozi, 2011).
Physicochemical Properties and Applications
- Antioxidative Potential: 3,4-Dihydroxymandelic acid, a noradrenaline metabolite structurally related to 3,4-DHMA, exhibits significant antioxidative and radical scavenging activities. It demonstrates higher efficacy compared to standard antioxidants like ascorbic acid, tocopherol, and butylated hydroxytoluene, suggesting potential applications in oxidative stress management (Ley et al., 2002).
Material Science
- Nanoparticle Formation: In the realm of material science, 3,4-DHMA derivatives have been used in the formation of nanoparticles. Hyperbranched copolymers prepared from derivatives like 3,4-dihydroxycinnamic acid (DHCA), dissolved in trifluoroacetic acid, lead to the formation of nanoparticles through solvent interactions in solutions like DMF and TFA (Shi, Kaneko, & Akashi, 2007).
Fluorescence Studies
- Dual Fluorescence Applications: The study of dual fluorescence of compounds like 2-(4'-N,N-dimethylaminophenyl)pyrido[3,4-d]imidazole in specific conditions (e.g., varying pH, surfactant concentration) can provide insights into the behavior of related compounds, such as 3,4-DHMA derivatives in similar environments (Krishnamoorthy & Dogra, 2000).
Pharmacology
- Cancer Imaging: In pharmacological research, derivatives of 3,4-DHMA, such as the trifluoroacetate salt of specific compounds, have been used in the synthesis of imaging agents targeting PSMA, a marker for hormone-independent prostate cancer. This suggests potential applications in diagnostic imaging and intraoperative guidance (Chen et al., 2009).
Organic Chemistry
- Organic Synthesis Enhancement: The trifluoroacetate component of 3,4-DHMA trifluoroacetate salt can be utilized in various organic synthesis processes, such as the Biginelli reaction and the synthesis of indolizine derivatives, highlighting its role as a versatile catalyst and solvent in chemical reactions (Hua & Le, 2013).
Eigenschaften
Produktname |
3,4-DHMA (trifluoroacetate salt) |
|---|---|
Molekularformel |
C10H15NO2 · CF3COOH |
Molekulargewicht |
295.3 |
InChI |
InChI=1S/C10H15NO2.C2HF3O2/c1-7(11-2)5-8-3-4-9(12)10(13)6-8;3-2(4,5)1(6)7/h3-4,6-7,11-13H,5H2,1-2H3;(H,6,7) |
InChI-Schlüssel |
LJVGZBZRHGIKRY-UHFFFAOYSA-N |
SMILES |
OC1=C(O)C=CC(CC(NC)C)=C1.OC(C(F)(F)F)=O |
Synonyme |
3,4-Dihydroxymethamphetamine; HHMA |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





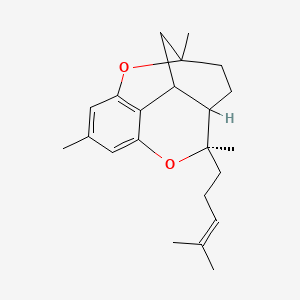
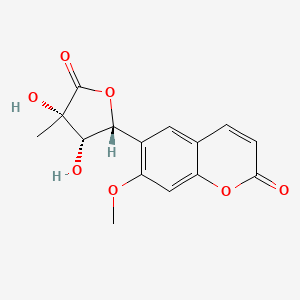
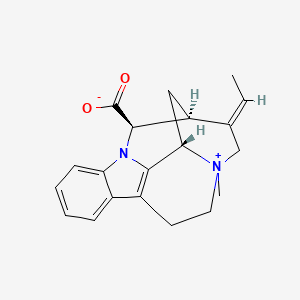


![(2S,3R,4S,5S,6R)-2-[4-[[(3S,4R,5S)-3-hydroxy-5-(4-hydroxy-3-methoxyphenyl)-4-(hydroxymethyl)oxolan-3-yl]methyl]-2-methoxyphenoxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B1163482.png)

